LY2922470 is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1). [] It belongs to a class of compounds that mimic the effects of endogenous free fatty acids, specifically targeting GPR40. [] This receptor plays a crucial role in regulating glucose homeostasis by amplifying insulin secretion from pancreatic β-cells in response to elevated glucose levels. [] LY2922470 has been the subject of extensive preclinical and early clinical development for the treatment of type 2 diabetes mellitus (T2DM). []
LY2922470 was synthesized by researchers at Eli Lilly and Company as part of a broader effort to discover effective treatments for metabolic disorders. It belongs to a class of compounds that target G protein-coupled receptors, specifically designed to enhance insulin secretion in response to glucose levels. The classification of LY2922470 places it within the category of pharmacological agents aimed at treating metabolic diseases, particularly those involving insulin resistance and glucose homeostasis.
The synthesis of LY2922470 involves several key steps that optimize its pharmacological properties. Initially, a series of structure-activity relationship studies were conducted to identify suitable chemical scaffolds that would exhibit high potency and selectivity towards GPR40.
The synthesis pathway typically involves the formation of key intermediates through reactions such as esterification, amidation, and coupling reactions, followed by purification processes like chromatography.
LY2922470 can be characterized by its molecular formula and a molecular weight of approximately 397.39 g/mol.
The chemical reactivity of LY2922470 has been studied extensively to understand its stability and interaction with biological targets:
The mechanism of action for LY2922470 is centered on its role as an agonist for GPR40:
Data from preclinical studies indicate that LY2922470 significantly improves glucose tolerance in animal models, supporting its potential efficacy in human subjects.
LY2922470 exhibits several notable physical and chemical properties:
These properties are critical for ensuring effective delivery and action within biological systems.
LY2922470 has potential applications primarily in the treatment of Type 2 Diabetes Mellitus due to its ability to enhance insulin secretion:
G Protein-Coupled Receptor 40 (GPR40), also designated Free Fatty Acid Receptor 1 (FFAR1), is a class A GPCR characterized by seven transmembrane domains (TMDs) and a palmitoylated cysteine residue at its intracellular C-terminus [2] [6]. It functions as a nutrient sensor activated by medium- to long-chain free fatty acids (C12–C22), with endogenous ligands including linoleic acid, docosahexaenoic acid, and palmitic acid [2] [7]. Structural studies reveal two distinct ligand-binding sites: an orthosteric site within the TMD bundle that accommodates partial agonists (e.g., TAK-875), and an allosteric site near the receptor-lipid interface that binds AgoPAM (Positive Allosteric Modulator) agonists (e.g., AM-1638) [2] [6].
GPR40 activation triggers dual signaling pathways:
Beyond metabolic regulation, GPR40 is expressed in the brain (cerebral cortex, hippocampus), vascular endothelium, and osteoclasts, implicating it in neuroprotection, anti-inflammation, and bone metabolism [1] [5] [7].
LY2922470 is a spirocyclic piperidine derivative developed by Eli Lilly as a potent, selective GPR40 agonist. Its discovery involved hypothesis-driven structural modifications to reduce lipophilicity and break planarity of endogenous fatty acids, optimizing receptor binding and pharmacokinetics [6]. Key pharmacological characteristics include:
In vitro studies demonstrate LY2922470 enhances intracellular Ca²⁺ flux (EC₅₀ = 152 nM in HEK293 cells) [3] [4]. In vivo, oral administration (5–30 mg/kg) reduces blood glucose and increases GLP-1 secretion in diabetic mouse models [3] [6].
Table 1: Pharmacological Profile of LY2922470
Parameter | Value | Assay System |
---|---|---|
β-arrestin recruitment (hGPR40) | EC₅₀ = 7 nM | HEK293 cells expressing human GPR40 |
Intracellular Ca²⁺ flux | EC₅₀ = 152 nM | FLIPR assay in HEK293 cells |
Selectivity vs. GPR120 | >100-fold selective | Competitive binding assays |
Bioavailability | Suitable for oral dosing | Mouse pharmacokinetic studies |
Type 2 Diabetes Mellitus (T2DM)
GPR40 agonism offers glucose-dependent insulin secretion, minimizing hypoglycemia risk—a limitation of sulfonylureas. LY2922470 potentiates insulin release only under hyperglycemia by amplifying Ca²⁺ influx in β-cells [3] [6]. Additionally, it enhances incretin secretion (GLP-1, GIP), improving insulin sensitivity and satiety [2] [6]. This dual pancreatic-enteric mechanism supports its utility in T2DM, particularly where GLP-1 receptor agonists face compliance issues due to injection regimens [2].
Cerebrovascular and Neurodegenerative Pathologies
GPR40 activation confers neuroprotection via:
Mechanistically, GPR40 agonism activates PI3K/AKT and NRF2/HO-1 pathways, reducing oxidative stress and stabilizing blood-brain barrier integrity [1] [5] [7].
Table 2: Neuroprotective Efficacy of LY2922470 in Preclinical Studies
Pathology Model | Intervention | Key Outcome |
---|---|---|
MCAO (pre-treatment) | 40 mg/kg oral, 5 days | Infarct size ↓55%; motor function ↑ |
MCAO (post-treatment) | 10 mg/kg i.p., at 0/12 h | Infarct volume ↓52% vs. control |
Palmitate-induced ER stress | 20 μM in HUVECs | ↓ p-PERK, CHOP, caspase-3; cell viability ↑ |
GPR40 thus represents a dual-target receptor for metabolic and cerebrovascular disorders, with LY2922470 exemplifying translational potential in these domains.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8